trans-Aconitic Acid Trimethyl Ester

Overview

Description

Trans-Aconitic Acid Trimethyl Ester is a protected form of trans-Aconitic acid . It plays an important role as an antimicrobial agent that blocks the transformation of Leishmania donovani amastigotes to prostigotes . It is also used in the synthesis of aconitate esters .

Synthesis Analysis

A new one-step method for the synthesis of the trimethyl ester of trans-aconitic acid has been developed . This method involves the catalytic trimerization of carbomethoxycarbene generated from methyl diazoacetate .Molecular Structure Analysis

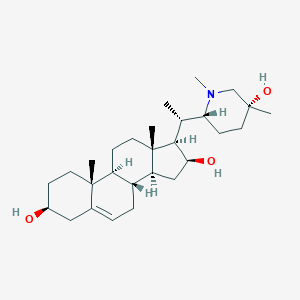

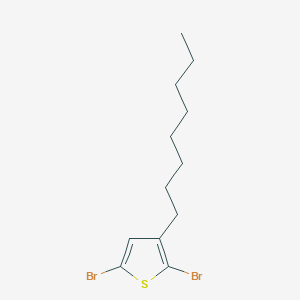

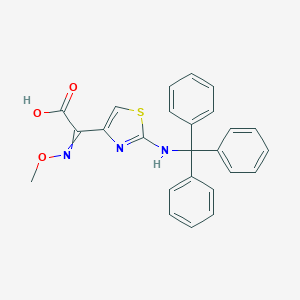

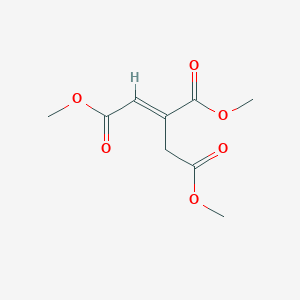

The molecular formula of trans-Aconitic Acid Trimethyl Ester is C9H12O6 . The structure is also available as a 2d Mol file .Chemical Reactions Analysis

The aza-Michael addition reaction between primary amines and trans-trimethyl aconitate can be considered a click-reaction; it proceeds quantitatively within minutes under ambient conditions and follows the principles of green chemistry .Physical And Chemical Properties Analysis

The CAS Number of trans-Aconitic Acid Trimethyl Ester is 4271-99-2 . The molecular weight is 216.19 .Scientific Research Applications

Synthesis of Bio-based Polymers

trans-Aconitic Acid Trimethyl Ester: is utilized in the synthesis of bio-based polymers. Its structure, featuring multiple carboxylate groups, makes it an excellent monomer for creating polymers with desirable properties such as biodegradability and biocompatibility .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor for the synthesis of various drugs. Its ability to undergo different chemical reactions allows for the development of novel pharmaceutical agents .

Food Industry Applications

The ester is explored for its potential as a food additive, particularly as a preservative due to its antimicrobial properties. It could extend the shelf life of perishable food products .

Organic Synthesis

trans-Aconitic Acid Trimethyl Ester: is a valuable reagent in organic synthesis. It can be used to introduce the aconitic acid moiety into larger, more complex molecules, which is useful in the synthesis of natural products and other specialized chemicals .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis to help identify and quantify similar compounds in various samples .

Material Science

The ester is investigated for its role in the development of advanced materials. For example, it can act as a cross-linking agent in polymer matrices, enhancing the mechanical strength and thermal stability of materials .

Environmental Science

Researchers are studying the use of trans-Aconitic Acid Trimethyl Ester in environmental science, particularly in the bioremediation of contaminated sites. Its chemical structure may help in the breakdown of pollutants .

Agricultural Chemistry

In agricultural chemistry, the compound’s potential as a natural herbicide or pesticide is being examined. Its organic nature could offer a safer alternative to traditional, synthetic agrochemicals .

Mechanism of Action

Future Directions

The aza-Michael addition reaction between primary amines and trans-trimethyl aconitate can be considered a click-reaction . This reaction is a toolbox for the generation of renewable monomers and, in turn, polymers with tunable physiological properties . Therefore, there is potential for future research and development in this area .

properties

IUPAC Name |

trimethyl (E)-prop-1-ene-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h4H,5H2,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAIBGWGBBQGPZ-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C/C(=C\C(=O)OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346359 | |

| Record name | Trimethyl (E)-Aconitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Aconitic Acid Trimethyl Ester | |

CAS RN |

4271-99-2 | |

| Record name | Trimethyl (E)-Aconitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzhydryl (6R,7R)-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143081.png)